PARP2 vs. PARP1 Selectivity
KU-0058948 exhibits a 2.3-fold preference for PARP2 (IC₅₀ = 1.5 nM) over PARP1 (IC₅₀ = 3.4 nM) . This profile contrasts with niraparib (PARP1: 3.8 nM; PARP2: 2.1 nM; 1.8-fold preference) and veliparib (PARP1: 5.2 nM; PARP2: 2.9 nM; 1.8-fold preference) [1]. Olaparib demonstrates a 5-fold preference for PARP2 over PARP1 [2]. Talazoparib shows minimal PARP2 preference (PARP1: 0.57 nM; PARP2: 0.85 nM; 1.5-fold) [3].
| Evidence Dimension | PARP1 vs. PARP2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | PARP1 IC₅₀ = 3.4 nM; PARP2 IC₅₀ = 1.5 nM; PARP2/PARP1 ratio = 0.44 |
| Comparator Or Baseline | Niraparib: PARP1 IC₅₀ = 3.8 nM, PARP2 IC₅₀ = 2.1 nM; Veliparib: PARP1 IC₅₀ = 5.2 nM, PARP2 IC₅₀ = 2.9 nM; Talazoparib: PARP1 IC₅₀ = 0.57 nM, PARP2 IC₅₀ = 0.85 nM; Olaparib: PARP1 Ki = 5 nM, PARP2 Ki = 1 nM. |
| Quantified Difference | KU-0058948: 2.3-fold PARP2 preference; Niraparib: 1.8-fold; Veliparib: 1.8-fold; Talazoparib: 1.5-fold; Olaparib: 5-fold preference. |
| Conditions | Recombinant PARP1 and PARP2 enzyme inhibition assays; substrate: NAD⁺; assay format varied by source. |
Why This Matters
The differential PARP2 preference profile may influence functional outcomes in DNA repair studies where PARP1 and PARP2 have non-redundant roles [4].
- [1] Wang YQ, Wang PY, Wang YT, et al. Table 2: Comparative PARP Inhibitor Data. Pharmaceuticals (Basel). 2020;13(12):446. View Source
- [2] Fong PC, Boss DS, Yap TA, et al. Inhibition of poly(ADP-ribose) polymerase in tumors from BRCA mutation carriers. N Engl J Med. 2009;361(2):123-134. View Source
- [3] Shen Y, Aoyagi-Scharber M, Wang B. Table 1: Summary of BMN 673 in vitro and in vivo profile. Cancer Res. 2015;75(15 Suppl):Abstract 3706. View Source
- [4] Hanzlikova H, Gittens W, Krejcikova K, et al. Overlapping roles for PARP1 and PARP2 in the recruitment of endogenous XRCC1 and PNKP into oxidized chromatin. Nucleic Acids Res. 2017;45(5):2546-2557. View Source
